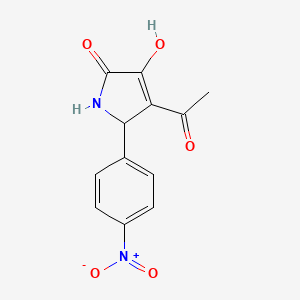![molecular formula C21H19ClF2N4O5 B11526244 1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11526244.png)
1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This is achieved through nucleophilic substitution reactions.
Attachment of the chlorodifluoromethoxy and nitrophenyl groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE: shares similarities with other compounds containing pyrrolidine, piperazine, and aromatic groups.
4-(CHLORODIFLUOROMETHOXY)NITROBENZENE: A related compound with similar functional groups.
Uniqueness
The uniqueness of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClF2N4O5 |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19ClF2N4O5/c22-21(23,24)33-17-7-5-15(6-8-17)27-19(29)13-18(20(27)30)26-11-9-25(10-12-26)14-1-3-16(4-2-14)28(31)32/h1-8,18H,9-13H2 |
InChI Key |
VEYIQUYORJTKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11526168.png)
![2-chloro-5-[(4E)-4-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11526170.png)
![2-[4-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B11526176.png)
![4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11526177.png)
![(2E)-2-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11526183.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11526184.png)
![7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)](/img/structure/B11526186.png)

![1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one](/img/structure/B11526198.png)
![(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B11526208.png)
![N-(4-chlorophenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11526230.png)
![4-[chloro(difluoro)methoxy]-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11526235.png)
![N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11526236.png)

